Stable Isotope Labeling for LC-MS/MS Quantification
This deuterium-enriched telithromycin analog incorporates a trideuteriomethyl group (-CD₃) at the terminal N-methyl position of the desosamine sugar, generating a +3 Da mass shift relative to non-deuterated telithromycin (MW 701.85 vs. 698.85 g/mol) [1]. This mass difference enables its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays, where co-elution with the analyte is maintained while allowing distinct m/z detection channels. Non-deuterated telithromycin cannot serve this function because it lacks any mass offset, resulting in signal interference and inability to correct for matrix effects or ionization variability [1].
| Evidence Dimension | Mass difference for LC-MS/MS internal standardization |
|---|---|
| Target Compound Data | Molecular weight 701.85 g/mol; +3 Da mass shift |
| Comparator Or Baseline | Non-deuterated telithromycin: molecular weight 698.85 g/mol; 0 Da mass shift |
| Quantified Difference | +3 Da mass offset (trideuteriomethyl substitution) |
| Conditions | Electrospray ionization (ESI) LC-MS/MS; triple quadrupole MRM mode |
Why This Matters
For procurement decisions in bioanalytical laboratories, only the deuterated analog provides the isotopic differentiation required for accurate absolute quantification of telithromycin in plasma, tissue, or cellular matrices, eliminating the need for analog internal standards that may exhibit differential extraction recovery or ionization efficiency.
- [1] US Patent Application US20090075917A1. Deuterium-enriched telithromycin. Filed September 19, 2008. View Source
